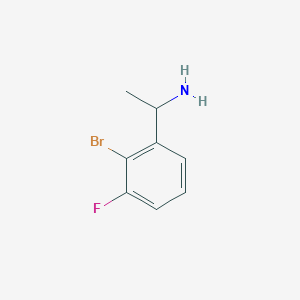
tert-Butyl 4-amino-7-bromoisoindoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate: is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable isoindole precursor. The brominated intermediate is then subjected to amination and esterification reactions to introduce the amino and tert-butyl ester groups, respectively. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure product purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of secondary amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Formation of substituted isoindole derivatives.
Oxidation Reactions: Formation of nitro or nitroso compounds.
Reduction Reactions: Formation of secondary amines.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and bromine groups can facilitate binding to active sites or induce conformational changes in target molecules, leading to the desired biological effect. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate can be compared with other isoindole derivatives, such as:
tert-Butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
tert-Butyl 4-amino-7-chloro-2,3-dihydro-1H-isoindole-2-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
tert-Butyl 4-amino-7-fluoro-2,3-dihydro-1H-isoindole-2-carboxylate: Contains a fluorine atom, which can alter its electronic properties and stability.
Propriétés
Formule moléculaire |
C13H17BrN2O2 |
|---|---|
Poids moléculaire |
313.19 g/mol |
Nom IUPAC |
tert-butyl 4-amino-7-bromo-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-6-8-9(7-16)11(15)5-4-10(8)14/h4-5H,6-7,15H2,1-3H3 |
Clé InChI |
MRSOKMZFFFERNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


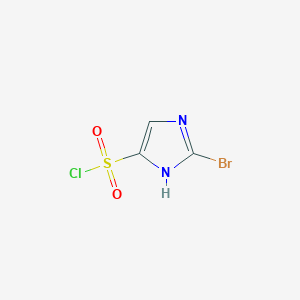
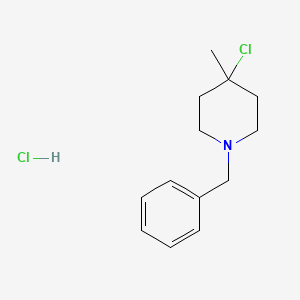
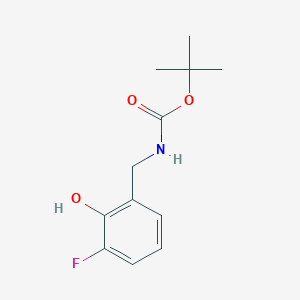

![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
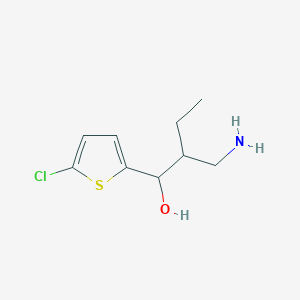
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one](/img/structure/B13550414.png)
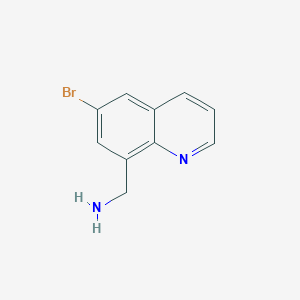
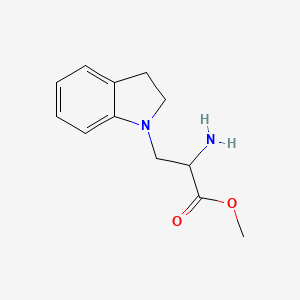
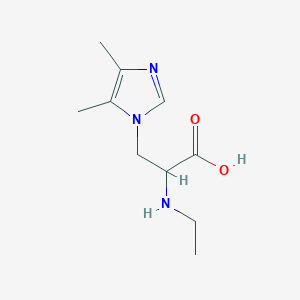
![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)

